1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine
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Overview
Description
1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is a complex organic compound that features both imidazole and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and piperidine intermediates, followed by their coupling through sulfonylation and etherification reactions. Common reagents used in these steps include sulfonyl chlorides, alkyl halides, and base catalysts such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole and piperidine rings can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the imidazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and ether linkages.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce desulfonylated derivatives .
Scientific Research Applications
1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole and piperidine moieties can bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole
- 1-methyl-1H-imidazol-2-yl propyl sulfide
- 5-Ethynyl-1-methyl-1H-imidazole
Uniqueness
1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is unique due to its combination of imidazole and piperidine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse reactivity compared to similar compounds .
Properties
Molecular Formula |
C17H22N6O3S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-methyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C17H22N6O3S/c1-13-11-23-15(19-13)3-4-16(20-23)26-12-14-5-8-22(9-6-14)27(24,25)17-18-7-10-21(17)2/h3-4,7,10-11,14H,5-6,8-9,12H2,1-2H3 |
InChI Key |
KSORRDIKTNKAKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)S(=O)(=O)C4=NC=CN4C |
Origin of Product |
United States |
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